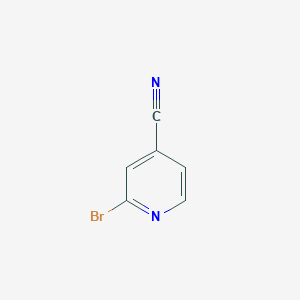

2-Bromo-4-cyanopyridine

Description

Overview of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine and its derivatives are of paramount importance in organic chemistry, serving as key building blocks for the synthesis of a diverse range of molecules. nih.govbohrium.com Their heteroaromatic nature allows for a variety of chemical transformations, making them indispensable in both academic research and industrial applications. globalresearchonline.net The synthesis of pyridine derivatives is a significant area of focus due to their wide-ranging applications in the pharmaceutical and industrial sectors. bohrium.com

One of the most efficient methods for constructing pyridine rings is through multicomponent reactions (MCRs), which allow for the creation of diverse and complex molecules in a single step. bohrium.com Transition metal-catalyzed reactions, such as the [2+2+2] cycloaddition of alkynes and nitriles, have also emerged as a powerful strategy for synthesizing multi-substituted pyridines. rsc.org The versatility of the pyridine scaffold allows for its easy conversion into various functional derivatives, a property that is extensively exploited in drug design and the development of new materials. nih.gov

Significance of Halogenated Pyridines in Chemical Transformations

Halogenated pyridines are crucial starting materials in a multitude of organic synthesis methods. eurekalert.org The carbon-halogen bond provides a reactive site for a wide range of transformations, particularly nucleophilic substitution and cross-coupling reactions. eurekalert.orgnih.gov This reactivity allows for the construction of more complex molecular architectures. eurekalert.org

The position of the halogen atom on the pyridine ring significantly influences its reactivity. For instance, pyridines are generally more prone to nucleophilic substitution at the C-2 and C-4 positions. nih.gov Halopyridines are essential building blocks for the synthesis of pharmaceuticals and agrochemicals. nih.gov However, the selective halogenation of pyridine C-H precursors can be challenging, leading to the development of novel synthetic strategies. nih.govchemrxiv.org

Polyhalogenated pyridines, in particular, offer unique opportunities for selective functionalization. rsc.org For example, in certain reactions, amines preferentially react with the fluorine atom of a polyhalogenated pyridine ring. rsc.org The development of methods for the late-stage halogenation of complex molecules, including pharmaceuticals, is an active area of research. nih.gov

Role of Nitrile-Containing Heterocycles in Medicinal and Agrochemical Chemistry

The nitrile group is a versatile functional group that is frequently incorporated into bioactive molecules. researchgate.netlongdom.org In medicinal chemistry, nitrile-containing drugs have shown efficacy against a wide range of diseases, including chronic myeloid leukemia and breast cancer. nih.gov The unique physicochemical properties of the nitrile group can lead to improved pharmacokinetic and pharmacological effects. sioc-journal.cnnih.gov It can act as a bioisostere for other functional groups and participate in various interactions with biological targets. sioc-journal.cn

Nitrile-containing heterocycles are also of great importance in the agrochemical industry. openmedicinalchemistryjournal.com Over 70% of commercially available agrochemicals contain heterocyclic scaffolds, with many of them featuring one or more nitrogen atoms. openmedicinalchemistryjournal.com These compounds are used as fungicides, herbicides, and insecticides. openmedicinalchemistryjournal.comchempanda.com The nitrile group's ability to undergo a variety of chemical transformations makes it a valuable component in the design and synthesis of new crop protection agents. d-nb.info

The synthesis of cyanopyridine derivatives is an active area of research, with studies focusing on their potential antimicrobial and anti-inflammatory activities. scispace.comnih.govresearchgate.netsciensage.info The strong electron-withdrawing nature of the nitrile group can influence the reactivity of the heterocyclic ring, as demonstrated in the rapid homocoupling reaction of 2-bromo-4-cyanopyridine. rsc.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSJFEKOXQBDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471296 | |

| Record name | 2-Bromo-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10386-27-3 | |

| Record name | 2-Bromo-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Cyanopyridine and Its Precursors

Direct Bromination of 4-Cyanopyridine (B195900)

The introduction of a bromine atom onto the 4-cyanopyridine ring to yield 2-bromo-4-cyanopyridine is a challenging yet direct approach. This transformation is governed by the principles of electrophilic aromatic substitution on a heterocyclic system bearing a strong electron-withdrawing group.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) on pyridine (B92270) is inherently difficult compared to benzene (B151609). The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. This deactivation makes the reaction conditions for halogenation more demanding than those for benzene. The mechanism of electrophilic bromination involves the attack of the aromatic π-electrons on an electrophilic bromine species, leading to the formation of a cationic intermediate known as a σ-complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product.

Impact of Electron-Withdrawing Groups on Regioselectivity

The presence of a cyano group (-CN) at the 4-position of the pyridine ring further deactivates the molecule towards electrophilic attack. The cyano group is a powerful electron-withdrawing group through both inductive and resonance effects. This deactivation is additive to the effect of the ring nitrogen.

The regioselectivity of the bromination is directed by the combined electronic effects of the nitrogen atom and the cyano group. The pyridine nitrogen directs electrophilic attack to the 3- and 5-positions (meta-positions). The 4-cyano group also directs incoming electrophiles to the meta-positions relative to itself, which are the 3- and 5-positions. Therefore, electrophilic attack is strongly disfavored at the 2-, 4-, and 6-positions. Consequently, direct bromination of 4-cyanopyridine is expected to yield primarily 3-bromo-4-cyanopyridine. The synthesis of this compound via direct electrophilic bromination is therefore not the most straightforward route due to this inherent regioselectivity. Alternative strategies, such as those involving pyridine N-oxides or metal-directed halogenation, may offer pathways to the desired 2-bromo isomer. nih.gov

Reaction Conditions and Catalysis in Bromination (e.g., Br₂, NBS with Lewis Acids)

To overcome the high deactivation of the pyridine ring, harsh reaction conditions are often necessary for electrophilic bromination. digitellinc.com Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). organic-chemistry.orgwikipedia.org

The use of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), is typically required to polarize the Br-Br bond in molecular bromine, generating a more potent electrophile (Br⁺). libretexts.org

| Brominating Agent | Catalyst/Conditions | Expected Major Product |

| Br₂ | FeBr₃, heat | 3-Bromo-4-cyanopyridine |

| NBS | Strong acid (e.g., H₂SO₄) | 3-Bromo-4-cyanopyridine |

This table illustrates the expected outcomes for the direct electrophilic bromination of 4-cyanopyridine based on established principles of aromatic reactivity.

N-bromosuccinimide (NBS) is another common reagent for bromination. missouri.edu While often used for radical brominations at allylic and benzylic positions, under acidic conditions, it can also serve as a source of electrophilic bromine for aromatic systems. wikipedia.orgchemeurope.com For highly deactivated rings like 4-cyanopyridine, the use of NBS would likely still require strong acid catalysis and would be expected to follow the same regiochemical outcome, favoring the 3-position.

Conversion from 2-Bromopyridine (B144113) to 2-Cyanopyridine (B140075)

A more common and regiochemically controlled strategy for synthesizing cyanopyridines involves the nucleophilic substitution of a halogen on the pyridine ring. The synthesis of 2-cyanopyridine from 2-bromopyridine is a classic example of this approach and serves as a model for introducing cyano groups onto brominated pyridine precursors.

Cyano-Introduction Reactions (e.g., using NaCN, Zn(CN)₂, K₄Fe(CN)₆)

The introduction of a cyano group onto an aryl or heteroaryl halide can be achieved using various cyanide sources. The choice of reagent can influence reaction conditions, yields, and functional group tolerance.

Sodium Cyanide (NaCN) and Potassium Cyanide (KCN): These are readily available and inexpensive cyanide sources. However, their high toxicity and the often harsh reaction conditions required (high temperatures and polar aprotic solvents like DMF or DMSO) can be drawbacks. nih.gov

Zinc Cyanide (Zn(CN)₂): This reagent is less toxic than alkali metal cyanides and is often used in palladium-catalyzed cyanation reactions. researchgate.net It can provide milder reaction conditions and better tolerance for sensitive functional groups. acs.org

Potassium Ferrocyanide (K₄[Fe(CN)₆]): As a non-toxic and stable source of cyanide, potassium ferrocyanide has gained attention as a greener alternative. researchgate.net It is typically used in conjunction with a catalyst to facilitate the transfer of the cyanide group.

Catalytic Systems for Cyanation (e.g., Cu- and Pd-catalyzed methods)

Transition metal catalysis has revolutionized the synthesis of aryl and heteroaryl nitriles from their corresponding halides. Copper- and palladium-based catalysts are the most widely used for this transformation.

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction): The reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) at high temperatures is known as the Rosenmund-von Braun reaction. organic-chemistry.org This method has been a cornerstone of nitrile synthesis for many years. Modern variations of this reaction utilize catalytic amounts of a copper salt (e.g., CuI) with a cyanide source like NaCN or KCN, often in the presence of a ligand to facilitate the catalytic cycle. nih.gov

Palladium-Catalyzed Cyanation: Palladium-catalyzed cross-coupling reactions offer a versatile and efficient method for the cyanation of aryl and heteroaryl halides, including 2-bromopyridine. researchgate.netrsc.org These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition to the C-Br bond. Subsequent transmetalation with a cyanide source (often Zn(CN)₂) and reductive elimination yields the desired nitrile and regenerates the active catalyst. organic-chemistry.org A variety of phosphine (B1218219) ligands are used to stabilize the palladium catalyst and modulate its reactivity. researchgate.net

| Catalyst System | Cyanide Source | Typical Solvent | Temperature |

| CuI / Ligand | NaCN | Toluene | 110 °C |

| Pd(0) / Phosphine Ligand | Zn(CN)₂ | DMF, THF | Room Temp to 100 °C |

| NiCl₂ / dppf | Zn(CN)₂ | DMAP | Mild Conditions |

| Cu(OAc)₂ | Benzoylcyanide | DMF | 130 °C |

This interactive data table summarizes common catalytic systems for the conversion of 2-bromopyridine to 2-cyanopyridine.

These catalytic methods generally offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the classical stoichiometric copper cyanide reactions. nih.govorganic-chemistry.org

Solvent Effects in Cyanation Reactions (e.g., DMF)

The choice of solvent is a critical parameter in the synthesis of cyanopyridines, significantly influencing reaction rates, yields, and the solubility of reagents. In palladium-catalyzed cyanation reactions, which are a common method for converting aryl halides to aryl nitriles, polar aprotic solvents play a crucial role. Dimethylformamide (DMF) is a frequently employed solvent in these transformations.

The efficacy of DMF in these reactions can be attributed to several factors:

High Dielectric Constant: DMF's polarity helps to dissolve ionic cyanide salts (e.g., sodium cyanide or potassium cyanide) and stabilize charged intermediates formed during the catalytic cycle.

High Boiling Point: Its high boiling point (153 °C) allows for reactions to be conducted at elevated temperatures, which is often necessary to drive the reaction to completion, particularly with less reactive aryl chlorides or bromides.

Coordination Properties: DMF can coordinate with the metal catalyst, influencing its reactivity and stability.

The Rosenmund-von Braun reaction, a classical method for converting aryl halides to nitriles using copper(I) cyanide, also benefits from the use of polar, high-boiling solvents like DMF, nitrobenzene, or pyridine. However, the use of these high-boiling solvents can complicate product purification.

Table 1: Common Solvents in Cyanation Reactions and Their Properties

| Solvent | Boiling Point (°C) | Key Properties | Typical Application |

|---|---|---|---|

| Dimethylformamide (DMF) | 153 | Polar aprotic, high dielectric constant | Palladium-catalyzed and copper-mediated cyanations |

| Dimethyl Sulfoxide (DMSO) | 189 | Polar aprotic, strong dissolving power | Copper-mediated cyanations |

| Pyridine | 115 | Polar, basic, high-boiling | Rosenmund-von Braun reaction |

| Nitrobenzene | 211 | Polar, very high-boiling | Rosenmund-von Braun reaction |

Preparation of Related Brominated Cyanopyridines (e.g., 2,6-Dibromo-4-cyanopyridine)

The synthesis of related brominated cyanopyridines, such as 2,6-dibromo-4-cyanopyridine (B1594755), involves multi-step strategies to introduce the desired functional groups at specific positions on the pyridine ring. These syntheses often start from more readily available pyridine derivatives.

Synthesis from Pyridine-4-carboxylic Acid Derivatives

A plausible synthetic route to 2,6-dibromo-4-cyanopyridine from pyridine-4-carboxylic acid derivatives involves a sequence of bromination and functional group transformations. While a direct, one-pot conversion is not commonly reported, a multi-step pathway can be proposed based on established organic reactions.

One potential sequence is as follows:

Bromination: The pyridine ring can be brominated at the 2- and 6-positions. This often requires harsh conditions and proceeds via electrophilic substitution, which is generally difficult on the electron-deficient pyridine ring unless activating groups are present.

Amide Formation: The carboxylic acid group at the 4-position is converted into a carboxamide. This can be achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonia.

Dehydration: The primary amide is then dehydrated to the corresponding nitrile (the cyano group). Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride.

An alternative strategy involves converting the carboxylic acid to the nitrile first, followed by bromination. However, the cyano group is strongly deactivating, which would make the subsequent bromination at the 2- and 6-positions challenging. The synthesis of related 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-carbonitrile has been achieved by treating the corresponding dihydroxy pyridine precursor with phosphorous oxybromide. nih.gov

Introduction of Halogen and Cyano Groups at Specific Positions

The selective introduction of halogen and cyano groups onto the pyridine ring is fundamental to the synthesis of compounds like this compound.

Introduction of Halogen Groups:

From Amino Groups: A common method for introducing a bromine atom at a specific position is through the Sandmeyer reaction. This involves the diazotization of an aminopyridine precursor with a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr), followed by decomposition of the diazonium salt with a copper(I) bromide catalyst. For instance, 2-aminopyridine (B139424) can be converted to 2-bromopyridine. google.com

Halogen Exchange: It is also possible to replace one halogen with another. For example, 2,6-dichloropyridine (B45657) can be converted to 2,6-dibromopyridine (B144722) by heating with a bromide source such as sodium bromide and hydrobromic acid or by passing hydrogen bromide gas through a solution in acetic acid. chemicalbook.comgoogle.com

Introduction of Cyano Groups:

Nucleophilic Aromatic Substitution: A cyano group is often introduced by displacing a leaving group, typically a halogen, from an activated pyridine ring. For example, 2-bromopyridine can be converted to 2-cyanopyridine by reaction with a cyanide salt, often with the aid of a transition metal catalyst (e.g., palladium or copper compounds) in a polar solvent like DMF. thieme-connect.de

From Pyridine N-oxides: Activating the pyridine ring as an N-oxide facilitates nucleophilic attack. Treatment of a pyridine-N-oxide with a cyanide source and an activating agent (like an acylating or alkylating agent) can introduce a cyano group, typically at the 2- or 4-position. thieme-connect.de

Purification and Isolation Techniques in this compound Synthesis

The final purity of this compound is highly dependent on the effectiveness of the purification and isolation methods employed post-synthesis. The choice of technique is dictated by the physical properties of the target compound and the nature of the impurities.

Chromatographic Purification Methods (e.g., Column Chromatography, HPLC)

Chromatography is a powerful and widely used technique for the purification of brominated cyanopyridines.

Column Chromatography: This is the most common chromatographic method for laboratory-scale purification. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) of appropriate polarity is passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel. For cyanopyridine derivatives, mixtures of ethyl acetate (B1210297) and hexane (B92381) are often used as the eluent. thieme-connect.de The purification of 4-cyanopyridine from a reaction mixture has been successfully achieved using column chromatography on silica gel. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, HPLC is employed. It operates on the same principles as column chromatography but uses much smaller particles for the stationary phase and high pressure to move the solvent, resulting in higher resolution and faster separation times. The purity of synthesized 2,6-dibromopyridine has been confirmed using HPLC. google.com

Recrystallization and Solvent Selection for Purification

Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility. vibrantpharma.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution (mother liquor). vibrantpharma.com

The key to successful recrystallization is the selection of an appropriate solvent or solvent system. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature.

Dissolve the compound completely at an elevated temperature.

Either not dissolve the impurities at all or dissolve them very well so they remain in the mother liquor upon cooling.

Be chemically inert towards the compound.

Be sufficiently volatile to be easily removed from the purified crystals.

A patent for the purification of the related compound 4-cyanopyridine describes a method involving melting the crude product, adding water, heating to dissolve, and then slowly cooling to induce crystallization, achieving purity levels over 99%. google.com This highlights that water can be an effective recrystallization solvent for certain cyanopyridines.

Table 2: Purification Techniques for Brominated Cyanopyridines

| Technique | Principle of Separation | Common Application | Example |

|---|---|---|---|

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel) | Primary purification of reaction mixtures | Purification of cyanopyridines using an ethyl acetate/hexane eluent thieme-connect.de |

| HPLC | High-resolution separation based on partitioning between mobile and stationary phases | Final purification for high-purity samples and analytical assessment | Purity analysis of 2,6-dibromopyridine google.com |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures | Purification of solid crude products | Purification of 4-cyanopyridine from water google.com |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Bromo 4 Cyanopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹H NMR spectrum of 2-bromo-4-cyanopyridine is expected to display signals for three distinct aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atom in the pyridine (B92270) ring, the bromine atom, and the cyano group. The proton positions are designated as H-3, H-5, and H-6.

H-6: This proton is adjacent to the ring nitrogen, which strongly deshields it, causing it to appear at the lowest field (highest ppm value). It is expected to be a doublet due to coupling with H-5.

H-3: This proton is situated between the bromo and cyano groups. It is expected to appear as a singlet or a narrowly split doublet due to a small coupling constant with H-5.

H-5: This proton is coupled to H-6 and H-3, and would theoretically appear as a doublet of doublets.

The expected coupling constants (J), which measure the interaction between neighboring protons, are characteristic of the pyridine ring system.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | ~8.6 | Doublet (d) | JH6-H5 ≈ 5.0 |

| H-3 | ~7.9 | Singlet (s) or Doublet (d) | JH3-H5 ≈ 1.5 |

| H-5 | ~7.7 | Doublet of Doublets (dd) | JH5-H6 ≈ 5.0, JH5-H3 ≈ 1.5 |

Note: These are predicted values based on structure-property relationships. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit six distinct signals, corresponding to each of the six carbon atoms in the molecule, as they are all in unique chemical environments. The chemical shifts are influenced by the electronegativity of the substituents and their position on the ring.

Quaternary Carbons: The carbon atoms bearing the bromo (C-2) and cyano (C-4) groups, as well as the carbon of the nitrile group itself (C≡N), are quaternary and typically show weaker signals. The carbon attached to the electronegative bromine atom (C-2) is expected to be significantly downfield. The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |

| C-2 | sp² | 142 - 145 |

| C-3 | sp² | 128 - 132 |

| C-4 | sp² | 125 - 129 |

| C-5 | sp² | 122 - 126 |

| C-6 | sp² | 151 - 154 |

| C≡N | sp | 115 - 118 |

Note: These are predicted ranges based on typical values for substituted pyridines. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most characteristic feature in the IR spectrum of this compound is the absorption band corresponding to the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. For aromatic nitriles, this vibration typically gives rise to a sharp, medium-intensity peak. The position of this peak is influenced by conjugation with the aromatic pyridine ring. Theoretical calculations for similar cyanopyridines place this vibration around 2202 cm⁻¹.

Table 3: Characteristic IR Absorption for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Medium, Sharp |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. For this compound, HRMS provides definitive evidence for the molecular formula C₆H₃BrN₂. nih.govechemi.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in the molecular ion appearing as a pair of peaks (M and M+2) of almost identical intensity, separated by two mass units, which is a clear diagnostic marker for the presence of a single bromine atom in the molecule.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₃BrN₂ |

| Molar Mass | 183.01 g/mol |

| Calculated Exact Mass | 181.94795 Da echemi.com |

| Isotopic Signature | Presence of M and M+2 peaks in ~1:1 ratio |

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a search of the Cambridge Crystallographic Data Centre (CCDC) and other surveyed scientific literature did not yield a publicly available single-crystal X-ray structure for this compound. researchgate.netcam.ac.uk Were such a study to be conducted on a suitable crystal, it would provide invaluable, unambiguous structural information, confirming the planarity of the pyridine ring and the precise spatial arrangement of the bromo and cyano substituents.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

The solid-state architecture of this compound is dictated by a variety of non-covalent intermolecular interactions that govern its crystal packing. While a specific, publicly available crystal structure for this compound is not detailed in the literature, its molecular structure, featuring a bromine atom, a cyano group, and an aromatic pyridine ring, allows for a predictive analysis of the dominant forces at play. These interactions are crucial for understanding the material's physical properties, such as melting point and solubility. The key expected interactions include halogen bonding, π-π stacking, and weak hydrogen bonds.

Halogen Bonding: A primary interaction anticipated in the crystal structure of this compound is halogen bonding. This is a highly directional, non-covalent interaction where the bromine atom acts as a halogen bond donor. The covalent bond to the electron-withdrawing pyridine ring creates a region of positive electrostatic potential, known as a σ-hole, on the outer surface of the bromine atom. This electrophilic region can interact favorably with a nucleophilic site on an adjacent molecule. In this case, the nitrogen atom of the cyano group or the nitrogen atom of the pyridine ring are potent halogen bond acceptors. This interaction, typically denoted as C–Br···N, plays a significant role in the supramolecular assembly of similar halogenated compounds. mdpi.com Studies on related brominated pyridines show that these halogen bonds can be comparable in strength to conventional hydrogen bonds and are instrumental in forming defined structural motifs like chains or sheets. mdpi.com

Weak Hydrogen Bonding: Although not a classic hydrogen bond donor, the aromatic C-H groups on the pyridine ring can act as weak donors, forming C–H···N or C–H···Br interactions with the nitrogen atoms (from the cyano group or pyridine ring) or the bromine atom of adjacent molecules. These weaker, more electrostatic interactions provide additional stabilization to the crystal packing.

The interplay of these forces—strong and directional halogen bonds, broader π-π stacking, and weaker hydrogen bonds—results in a highly organized and stable three-dimensional crystal lattice.

Table 1: Predicted Intermolecular Interactions in Solid this compound Note: As specific experimental data for this compound is not available, typical bond distances and energies are based on analogous interactions found in the Cambridge Structural Database (CSD) for similar molecular fragments.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |

| Halogen Bond | C–Br | N ≡C (cyano) | 3.0 – 3.5 | A directional interaction involving the electrophilic σ-hole on the bromine atom and the lone pair of the cyano nitrogen. |

| Halogen Bond | C–Br | Pyridine N | 3.0 – 3.5 | A directional interaction between the bromine atom and the nitrogen of a neighboring pyridine ring. |

| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | 3.3 – 3.8 | Attraction between the aromatic rings of adjacent molecules, leading to stacked column or herringbone motifs. |

| Weak Hydrogen Bond | C–H | N ≡C (cyano) | 3.2 – 3.6 | Weak electrostatic interaction between an aromatic proton and the cyano nitrogen. |

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound, separating it from starting materials, by-products, and degradation products that may arise during synthesis or storage. Among various methods, High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution, sensitivity, and quantitative accuracy. ptfarm.pl Reverse-phase HPLC, in particular, is well-suited for analyzing moderately polar organic compounds like this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier analytical method for assessing the purity of this compound. nih.gov This technique separates compounds based on their hydrophobicity. The stationary phase is non-polar (typically alkyl-silica, such as C18), while the mobile phase is a polar solvent mixture, commonly consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. semanticscholar.org

In a typical RP-HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into the system. Less polar (more hydrophobic) compounds interact more strongly with the non-polar stationary phase and thus elute later, while more polar impurities elute earlier. The retention time of the main peak, corresponding to this compound, is characteristic under specific chromatographic conditions. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. ijpbs.com

Method development involves optimizing parameters such as the mobile phase composition (isocratic or gradient elution), flow rate, column temperature, and detection wavelength to achieve optimal separation and peak shape. gsconlinepress.com Given the aromatic nature of the pyridine ring, UV detection is highly effective, typically at a wavelength where the compound exhibits maximum absorbance, often in the range of 220-280 nm. sielc.com The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for reliable purity determination. semanticscholar.org

Table 2: Typical RP-HPLC Parameters for Purity Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm | Non-polar stationary phase for reverse-phase separation based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Polar solvent system. TFA is used as an ion-pairing agent to improve peak shape. |

| Elution Mode | Gradient | A gradient (e.g., starting at 95% A, ramping to 5% A) is often used to effectively separate impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and influences retention time and resolution. |

| Column Temperature | 25-30 °C (Ambient or controlled) | Ensures reproducible retention times by maintaining a constant viscosity and separation efficiency. |

| Detection | UV Spectrophotometry at ~254 nm | The aromatic pyridine ring allows for strong UV absorbance for sensitive detection. |

| Injection Volume | 5-20 µL | The amount of sample introduced onto the column. |

| Diluent | Acetonitrile/Water (50:50 v/v) | Solvent used to dissolve the sample for analysis, should be miscible with the mobile phase. |

Reactivity and Reaction Mechanisms of 2 Bromo 4 Cyanopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for 2-bromo-4-cyanopyridine. The reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile.

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. masterorganicchemistry.com The initial and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group. stackexchange.com This attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The second step involves the departure of the leaving group, which restores the aromaticity of the pyridine (B92270) ring to yield the final product.

Regioselectivity in pyridine systems is dictated by the stability of the Meisenheimer complex. For pyridines, nucleophilic attack is strongly favored at the C-2 (α) and C-4 (γ) positions. stackexchange.com This preference is because the negative charge of the intermediate can be delocalized onto the electronegative ring nitrogen atom through resonance, which provides significant stabilization. stackexchange.com In the case of this compound, the nucleophilic attack occurs exclusively at the C-2 position, where the bromine atom is located. The stability of the resulting intermediate is enhanced by both the ring nitrogen and the cyano group at the C-4 position. stackexchange.com

In SNAr reactions, the ability of the leaving group to depart influences the second step of the mechanism. The typical reactivity order for halogen leaving groups, known as the "element effect," is F > Cl ≈ Br > I. scispace.comresearchgate.net This order is often attributed to the high electronegativity of fluorine, which polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack, the rate-determining step. masterorganicchemistry.com

However, the C-Br bond is weaker than C-F and C-Cl bonds, making the bromide ion a good leaving group in the elimination step. illinois.edu While the initial attack is rate-limiting, the facility of C-Br bond cleavage ensures the reaction proceeds efficiently once the Meisenheimer complex is formed. For SNAr reactions where the deprotonation of an addition intermediate is rate-controlling, a different leaving group order has been observed: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. scispace.com This highlights that the specific mechanism and substrate can alter the expected reactivity patterns. In many contexts, aryl bromides are preferred starting materials over less expensive aryl chlorides for coupling reactions due to the greater susceptibility of the C-Br bond to cleavage during oxidative addition. illinois.edu

The presence of strong electron-withdrawing groups (EWGs) is crucial for activating an aromatic ring toward SNAr reactions. masterorganicchemistry.comresearchgate.net The cyano (-CN) group is a potent EWG, and its placement at the 4-position (para to the leaving group) of this compound significantly enhances the ring's reactivity.

The cyano group activates the ring through two primary effects:

Inductive Effect : The electronegative nitrogen atom of the cyano group withdraws electron density from the ring through the sigma bond framework.

Resonance Effect : The cyano group can participate in resonance, delocalizing the negative charge of the Meisenheimer intermediate.

Metal-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions greatly expand the synthetic utility of this compound. chemimpex.commdpi.com

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organohalide with an organoboron compound, typically catalyzed by a palladium complex. illinois.edunih.gov this compound readily participates in Suzuki-Miyaura coupling with various aryl boronic acids to form 2-aryl-4-cyanopyridines.

The catalytic cycle generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

Transmetalation : The aryl group from the boronic acid is transferred to the palladium(II) complex, a step that requires the presence of a base.

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium complex, forming the final product and regenerating the palladium(0) catalyst. youtube.com

The efficiency and yield of the Suzuki-Miyaura coupling of this compound are highly dependent on the reaction conditions. The optimization of catalysts, bases, and solvents is critical for achieving desired outcomes, especially with challenging heteroaryl substrates. nih.gov

Palladium Catalysts : While simple palladium salts like Pd(OAc)₂ can be used, they often require ligands to form the active Pd(0) species and prevent catalyst decomposition. researchgate.net Catalyst systems based on preformed Pd(0) complexes like Pd₂(dba)₃ are also highly effective. nih.gov The choice of ligand is crucial; electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can significantly improve catalytic activity and substrate scope. nih.govresearchgate.net

Bases : A base is essential for the transmetalation step. The choice of base can dramatically affect the reaction rate and yield. Common bases include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF, CsF). nih.govyoutube.comresearchgate.net The optimal base often depends on the specific substrates and solvent system.

Solvents : The choice of solvent influences the solubility of reactants and the stability of the catalytic species. A variety of solvents can be employed, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF). nih.govresearchgate.net Aqueous or biphasic solvent systems are also commonly used and can accelerate the reaction. researchgate.net

The following tables summarize findings on the optimization of these conditions for Suzuki-Miyaura reactions involving bromopyridine derivatives.

| Catalyst Precursor | Ligand | Substrates | Typical Yield | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | Phosphite or Phosphine Oxide Ligands | Aryl Bromides & 2-Pyridylboronates | Good to Excellent (74-82%) | nih.gov |

| Pd(OAc)₂ | None (Ligand-free) | 2-Halogenated Pyridines & Arylboronic Acids | Good to Excellent | researchgate.net |

| Pd/C | None (Ligand-free) | Heteroaryl Halides & Arylboronic Acids | Good to Excellent | researchgate.net |

| Pd(II) complexes | Benzimidazolium Salts (NHC precursors) | 2-Bromopyridine (B144113) & Aryl Boronic Acids | Low to Moderate | researchgate.net |

| Base | Solvent | Reactants | Yield | Reference |

|---|---|---|---|---|

| KF (3.0 equiv) | Dioxane | Aryl Bromide & 2-Pyridylboronate | High | nih.gov |

| K₂CO₃ (2.0 equiv) | Methanol | 1-Bromonaphthalene & Phenylboronic Acid | 93% | researchgate.net |

| K₂CO₃ (2.0 equiv) | Ethanol/H₂O (8:2) | 1-Bromonaphthalene & Phenylboronic Acid | 89% | researchgate.net |

| Various | Aqueous Isopropanol | 2-Halogenated Pyridines & Arylboronic Acids | High | researchgate.net |

Recent advancements have utilized machine learning and robotic experimentation to navigate the vast parameter space and identify broadly applicable, high-yielding conditions for challenging heteroaryl Suzuki-Miyaura couplings. nih.govchemistryviews.org

Suzuki-Miyaura Coupling with Aryl Boronic Acids

Ligand Effects on Reaction Efficiency and Selectivity

In palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial for modulating the catalyst's activity, stability, and selectivity. For substrates like this compound, ligands play a key role in facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. While specific studies focusing exclusively on ligand effects for this compound are not extensively detailed, general principles from related halo-pyridine and halo-arene couplings are applicable.

Buchwald and Hartwig phosphine ligands, such as RuPhos and BrettPhos, have demonstrated exceptional efficacy in C-N cross-coupling reactions of challenging substrates like 3-halo-2-aminopyridines. nih.gov These bulky, electron-rich monophosphine ligands promote the formation of catalytically active monoligated palladium(0) species, which are often more reactive in oxidative addition than their bis-ligated counterparts. For instance, in the amination of 3-bromo-2-aminopyridine, RuPhos and BrettPhos precatalysts were identified as superior systems for coupling with secondary and primary amines, respectively. nih.gov Such ligands can prevent the formation of inactive palladium complexes and accelerate the rate-limiting steps of the catalytic cycle. The electronic and steric properties of the ligand influence the reaction's outcome, with electron-donating and sterically hindered ligands often providing the best results by promoting reductive elimination and preventing catalyst deactivation.

| Ligand Type | General Effect on Coupling Reactions | Reference |

| Bulky, electron-rich monophosphines (e.g., RuPhos, BrettPhos) | Enhance catalytic activity, promote oxidative addition and reductive elimination, suitable for challenging substrates. | nih.gov |

| Bidentate phosphine ligands | Can be effective but may be less so for hindered substrates compared to bulky monophosphines. | nih.gov |

Reductive Homocoupling Reactions

The reductive homocoupling of aryl halides, including this compound, is a valuable method for the synthesis of symmetric biaryls. This transformation involves the palladium-catalyzed coupling of two molecules of the aryl halide in the presence of a reducing agent.

| Component | Role in Homocoupling | Reference |

| Palladium acetate (B1210297) (Pd(OAc)₂) | Palladium source, precursor to the active Pd(0) catalyst. | nih.gov |

| Tetrabutylammonium iodide (TBAI) | Reaction accelerator, essential for rapid conversion. | nih.gov |

| Isopropanol / 1,4-butanediol | Reductant. | nih.gov |

| Potassium carbonate (K₂CO₃) | Base. | nih.gov |

| 2,2'-Bipyridine product | Accelerates the reaction, likely by stabilizing the catalyst. | nih.gov |

Solvent choice is critical for reaction efficiency, safety, and environmental impact. Traditionally, polar aprotic solvents like N,N-Dimethylformamide (DMF) have been used for such reactions. rsc.org However, due to their toxicity, there is a strong impetus to replace them with greener alternatives. rsc.orgmdpi.com Cyrene™ (dihydrolevoglucosenone), a bio-renewable solvent derived from cellulose, has emerged as a superior green alternative to DMF for the reductive homocoupling of 2-bromopyridines. nih.govmdpi.comdntb.gov.ua While Cyrene™ can be limited by its high viscosity, this issue can be addressed by using it in blends with other solvents. rsc.org A mixture of 50% γ-valerolactone (GVL) in Cyrene™ has been shown to be particularly effective, leading to high yields (95%) and product purity (99%) in the synthesis of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine, often without the need for chromatographic purification. nih.gov This solvent system not only provides a safer reaction medium but also leads to significant improvements in yield and energy efficiency. nih.gov

The electronic nature of substituents on the pyridine ring significantly affects the rate of reductive homocoupling. Electron-withdrawing groups, such as the cyano group in the 4-position of this compound, generally increase the reactivity of the aryl halide towards oxidative addition to the Pd(0) center. This is a key step in the catalytic cycle. Studies on various substituted 2-bromopyridines have confirmed that those bearing electron-withdrawing substituents in the 4, 5, or 6 positions react readily under homocoupling conditions. nih.gov Conversely, 2-bromopyridines with electron-donating substituents react more slowly. nih.gov The cyano group's strong electron-withdrawing nature is therefore expected to facilitate the reductive homocoupling of this compound.

Nickel-Catalyzed Coupling Reactions

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. Nickel complexes can participate in a variety of catalytic cycles, including Ni(0)/Ni(II) and Ni(I)/Ni(III) pathways, and can activate a range of substrates. researchgate.netscilit.com Nickel-catalyzed cross-coupling reactions have been successfully applied to heteroaryl bromides, including derivatives of pyridine. mdpi.com For instance, nickel-terpyridine complexes have been used to catalyze the cross-coupling of 2-bromopyridine with perfluoroalkyl halides to generate perfluoroalkylated pyridines in good yields. mdpi.com The success of these reactions often depends on the reduction potential of the nickel catalyst. mdpi.com Furthermore, nickel catalysis has been employed for the C-N bond formation between haloarenes and B₂(NMe₂)₄ reagents, proceeding through a thermally driven Ni(I)/Ni(III) redox cycle under base-free conditions. researchgate.net Given these precedents, this compound is a viable substrate for various nickel-catalyzed transformations, such as cross-electrophile couplings to form C-C or C-N bonds.

Transformations of the Cyano Group

The cyano group (nitrile) is an exceptionally versatile functional group in organic synthesis, capable of being transformed into a wide array of other functionalities. researchgate.net This versatility makes this compound a valuable intermediate. The cyano group can be converted into amines, carbonyl compounds, and various heterocyclic systems. researchgate.net

Common transformations include:

Reduction to Amines: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂, Raney Nickel), or borane (B79455) complexes.

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be fully hydrolyzed to a carboxylic acid.

Conversion to Aldehydes: Partial reduction of the nitrile can yield an aldehyde, for example, via the Stephen aldehyde synthesis or by using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

Formation of Ketones: Reaction with Grignard or organolithium reagents, followed by hydrolysis, converts the nitrile into a ketone.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, which are important in medicinal chemistry.

These transformations allow the cyano group in this compound to serve as a synthetic handle, providing access to a diverse range of 4-substituted pyridine derivatives, while the bromo group at the 2-position remains available for subsequent cross-coupling reactions. chemimpex.com

Hydrolysis to Carboxylic Acids

The cyano group of this compound can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions. This reaction proceeds in a two-step mechanism, initially forming an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to attack by water. In basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. Both pathways ultimately yield 2-bromo-4-pyridinecarboxylic acid. This transformation is a fundamental step in modifying the electronic properties and functional group availability of the pyridine scaffold.

Table 1: Hydrolysis of this compound

| Reactant | Conditions | Intermediate | Product |

|---|---|---|---|

| This compound | H₃O⁺, Δ | 2-Bromoisonicotinamide | 2-Bromo-4-pyridinecarboxylic acid |

Reduction to Amines

The nitrile functionality in this compound can be reduced to a primary amine, (2-bromopyridin-4-yl)methanamine. This conversion is typically achieved using strong reducing agents or through catalytic hydrogenation.

Using LiAlH₄: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the carbon of the cyano group, followed by workup with water to yield the amine.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). google.com The reaction is typically carried out under pressure and is considered a "green" alternative to hydride-based reductions. The process involves the adsorption of both the cyanopyridine and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. google.com

Table 2: Reduction of this compound to (2-bromopyridin-4-yl)methanamine

| Reactant | Reagents/Catalyst | Product |

|---|---|---|

| This compound | 1. LiAlH₄, 2. H₂O | (2-bromopyridin-4-yl)methanamine |

Cyclization Reactions for Heterocyclic Compound Formation

This compound serves as a valuable building block in the synthesis of more complex fused heterocyclic compounds. The cyano and bromo functionalities provide reactive handles for intramolecular or intermolecular cyclization reactions. For instance, derivatives of 2-amino-3-cyanopyridine (B104079) are widely used to construct fused ring systems like pyrido[2,3-d]pyrimidines, which are of interest in medicinal chemistry. nih.gov

In a typical synthetic strategy, the bromine atom at the 2-position can be displaced by a nucleophile, which contains another functional group capable of reacting with the cyano group at the 4-position, or a derivative thereof. For example, reaction with an appropriate amine could be followed by cyclization to form a new heterocyclic ring fused to the pyridine core. These reactions often require further modification of the cyano group into an amide or related functional group to facilitate the final ring-closing step. nih.govnih.gov

Theoretical and Computational Chemistry Studies on Reactivity

Computational chemistry provides significant insights into the electronic structure and reactivity of this compound, helping to rationalize and predict its chemical behavior.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and model reaction mechanisms. nih.govnih.gov For this compound, DFT calculations can be employed to:

Determine the optimized molecular geometry.

Calculate the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Model the entire reaction coordinate for processes like nucleophilic substitution or hydrolysis, identifying the structures and energies of transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism.

Analyze how the bromo and cyano substituents influence the electron distribution and aromaticity of the pyridine ring.

Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation

The Kinetic Isotope Effect (KIE) is a tool used to determine reaction mechanisms by studying the change in reaction rate upon isotopic substitution. By replacing an atom at or near a reactive site with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), changes in the rate-determining step of a reaction can be observed.

While specific KIE studies on this compound are not prominently documented, the principle can be applied to understand its reactions. For example, in a nucleophilic aromatic substitution reaction where a C-H bond adjacent to the leaving group is involved in the rate-determining step, a primary KIE would be expected upon deuteration. A secondary KIE could be observed in reactions where the hybridization of a carbon atom changes in the transition state, providing further details about the structure of the transition state.

Molecular Electrostatic Potential and Atomic Charge Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It is used to predict how a molecule will interact with other species. For this compound, an MESP analysis would reveal:

Negative Potential Regions (Electron-Rich): These are located around the nitrogen atoms of the pyridine ring and the cyano group, indicating the most likely sites for electrophilic attack or coordination to metal ions.

Positive Potential Regions (Electron-Poor): These regions are typically found around the hydrogen atoms of the ring and, to a lesser extent, near the carbon atom attached to the bromine, suggesting sites for nucleophilic attack.

Atomic charge analysis methods, such as Mulliken or Bader analysis, provide quantitative values for the partial charge on each atom in the molecule. stackexchange.com This data complements the MESP map by assigning numerical charges that help to quantify the electrophilicity and nucleophilicity of different atomic sites, thereby offering a more detailed prediction of chemical reactivity.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₃BrN₂ |

| 2-Bromo-4-pyridinecarboxylic acid | C₆H₄BrNO₂ |

| 2-Bromoisonicotinamide | C₆H₅BrN₂O |

| (2-bromopyridin-4-yl)methanamine | C₆H₇BrN₂ |

| Lithium aluminum hydride | LiAlH₄ |

| Hydrogen | H₂ |

| Palladium | Pd |

| Platinum | Pt |

| Nickel | Ni |

| Pyrido[2,3-d]pyrimidines | Varies |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. Methods based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly effective for forecasting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. ias.ac.inmdpi.comnih.gov These theoretical calculations allow for the assignment of spectral signals to specific structural features and electronic transitions within the molecule. nih.govnih.govresearchgate.net

The accuracy of these predictions is highly dependent on the chosen computational model, including the functional and the basis set. sns.itnih.gov Hybrid functionals like B3LYP are commonly used as they provide a good balance between accuracy and computational cost for predicting a range of molecular properties, including geometries, vibrational frequencies, and electronic spectra for related organic compounds. mdpi.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

The theoretical prediction of NMR spectra is a valuable tool for chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within the DFT framework, is widely used to calculate the nuclear magnetic shielding tensors, from which chemical shifts (δ) for ¹H and ¹³C nuclei can be derived. nih.govnih.gov

While specific computational studies detailing the NMR predictions for this compound are not extensively published, the methodology has been successfully applied to a variety of substituted pyridine derivatives. nih.govresearchgate.net For instance, DFT calculations on cyano-substituted styrylpyridine compounds have shown a strong correlation between theoretical and experimental ¹H NMR shifts. mdpi.comnih.gov The calculations are instrumental in assigning signals, especially in complex regions of the spectrum. nih.gov The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electron-withdrawing effects of the bromo and cyano substituents, as well as the nitrogen atom in the pyridine ring.

Below is a hypothetical table illustrating the type of data generated from such a computational study, based on typical values for substituted pyridines.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are illustrative values based on computational methods applied to similar structures. The reference standard is typically Tetramethylsilane (TMS).)

| Atom | Predicted Chemical Shift (δ) |

| ¹H NMR | |

| H-3 | 7.8 - 8.0 |

| H-5 | 7.9 - 8.1 |

| H-6 | 8.6 - 8.8 |

| ¹³C NMR | |

| C-2 | 142 - 144 |

| C-3 | 128 - 130 |

| C-4 | 120 - 122 |

| C-5 | 139 - 141 |

| C-6 | 152 - 154 |

| C≡N | 115 - 117 |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) Spectroscopy

Computational methods are adept at predicting the vibrational frequencies of molecules. DFT calculations can determine the harmonic vibrational modes, which correspond to the absorption bands observed in an IR spectrum. researchgate.net It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. researchgate.net

For this compound, key vibrational modes would include the C≡N nitrile stretch, the C-Br stretch, and various C-H and C=C/C=N stretching and bending modes associated with the pyridine ring. DFT calculations on 2-, 3-, and 4-cyanopyridine (B195900) have demonstrated the ability of the B3LYP method with a 6-311++G(d,p) basis set to accurately simulate their vibrational spectra. researchgate.net The nitrile group (C≡N) stretching vibration in such compounds is typically predicted and observed as a strong, sharp band in the 2200-2240 cm⁻¹ region. researchgate.net

Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound (Note: These are representative values based on DFT calculations for analogous compounds.)

| Vibrational Mode | Predicted Frequency (Scaled) | Expected Intensity |

| C-H Stretching | 3050 - 3150 | Medium-Weak |

| C≡N Stretching | 2220 - 2240 | Strong |

| C=N/C=C Ring Stretching | 1550 - 1600 | Strong-Medium |

| C-H In-Plane Bending | 1100 - 1200 | Medium |

| C-Br Stretching | 600 - 700 | Medium-Strong |

This table is interactive. Users can sort columns by clicking the headers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for investigating the electronic transitions of molecules, which are observed in UV-Vis absorption spectra. nih.govresearchgate.net These calculations yield the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). nih.gov

Studies on related cyano-substituted pyridine compounds show that TD-DFT calculations, often using functionals like B3LYP or PBE0, can reliably predict λmax values that are in good agreement with experimental measurements. mdpi.comnih.gov The inclusion of solvent effects, typically through a Polarizable Continuum Model (PCM), is often necessary to accurately simulate spectra measured in solution. nih.gov For this compound, the main absorption bands would be expected to arise from π→π* transitions within the aromatic system.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Solvent (e.g., Chloroform) (Note: Illustrative data based on TD-DFT calculations on similar aromatic systems.)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 285 - 295 | > 0.1 | HOMO → LUMO | π → π |

| 240 - 250 | > 0.2 | HOMO-1 → LUMO | π → π |

| 210 - 220 | > 0.1 | HOMO → LUMO+1 | π → π* |

This is an interactive table. Click headers to sort.

Applications of 2 Bromo 4 Cyanopyridine in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

2-Bromo-4-cyanopyridine serves as a fundamental building block for the construction of more complex molecular architectures. derpharmachemica.com Its structure, featuring both a bromine atom and a cyano group on a pyridine (B92270) ring, provides enhanced reactivity, making it an essential intermediate in advanced organic synthesis. derpharmachemica.com Chemists and researchers utilize this compound to develop novel molecules, particularly in the fields of medicinal chemistry and agrochemicals. derpharmachemica.com

The compound's utility is significantly highlighted by its role in facilitating cross-coupling reactions, which are pivotal for forming new carbon-carbon bonds. This capability allows for the efficient and strategic assembly of intricate molecular frameworks designed for specific biological activities. derpharmachemica.com The stability and compatibility of this compound across various reaction conditions further cement its status as a valuable tool for synthetic chemists. derpharmachemica.com

Synthesis of Pyridine Derivatives with Tunable Properties

The functional groups of this compound are key to its role in creating a diverse library of pyridine derivatives. The bromine atom can be readily displaced or used in coupling reactions, while the cyano group can be hydrolyzed, reduced, or converted into other functional moieties. This dual reactivity allows for systematic modifications to the pyridine core, enabling the synthesis of derivatives with fine-tuned electronic, physical, and biological properties.

For instance, the C-4 position of the pyridine ring can be selectively alkylated, providing a pathway to 2,4-difunctionalized pyridine systems. nih.gov This strategic functionalization is crucial for exploring structure-activity relationships and optimizing compounds for specific therapeutic targets. The ability to generate a wide array of substituted pyridines and fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, underscores the compound's importance in creating molecules with tailored characteristics. researchgate.net

Precursor for Pharmaceutically Relevant Compounds

The scaffold of this compound is integral to the synthesis of numerous compounds with therapeutic relevance. Its derivatives have been extensively investigated for a range of pharmacological activities.

Derivatives of cyanopyridine have demonstrated significant potential as anticancer agents. Through targeted synthesis, molecules derived from this precursor have shown potent activity against various human cancer cell lines.

One study detailed the synthesis of (+)-nopinone-based 2-amino-3-cyanopyridines, which were evaluated for their anticancer properties. nih.gov Several of these compounds exhibited promising activity against lung (A549), gastric (MKN45), and breast (MCF7) cancer cell lines. nih.gov Similarly, another investigation focused on cyanopyridinone and 2-chlorocyanopyridine derivatives as inhibitors of Pim-1 kinase, a protein implicated in cancer. researchgate.netijpca.org These compounds displayed broad-spectrum cytotoxic activity against liver (HepG2), breast (MCF-7), prostate (PC3), and colon (HCT-116) cancer cell lines. researchgate.netijpca.org

Further research has confirmed the versatility of the cyanopyridine core in developing anticancer drugs. Novel 3-cyanopyridine (B1664610) derivatives have shown remarkable cytotoxicity against prostate (PC-3), breast (MDA-MB-231), and hepatocellular (HepG2) carcinoma cell lines. nih.gov Additionally, cyanopyridine-based 1,3,4-oxadiazole (B1194373) hybrids have been synthesized and found to possess significant anticancer activity against human breast (MCF-7) and colorectal (CaCo-2) cancer cells. nih.gov

The table below summarizes the in vitro cytotoxic activity of selected cyanopyridine derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative Series | Cancer Cell Line | IC₅₀ (µM) | Source |

| (+)-Nopinone-based 2-amino-3-cyanopyridine (B104079) (4f) | A549 (Lung) | 23.78 | nih.gov |

| MKN45 (Gastric) | 67.61 | nih.gov | |

| MCF7 (Breast) | 53.87 | nih.gov | |

| (+)-Nopinone-based 2-amino-3-cyanopyridine (4j) | A549 (Lung) | 91.29 | nih.gov |

| MKN45 (Gastric) | 79.61 | nih.gov | |

| 2-Chlorocyanopyridine Derivatives (4b, 4c, 4d) | HepG2, MCF-7, PC3, HCT-116 | 6.95 - 20.19 | researchgate.net |

| Cyanopyridine-1,3,4-oxadiazole (4a) | MCF-7 (Breast) | 2.612 | nih.gov |

| Cyanopyridine-1,3,4-oxadiazole (4b) | MCF-7 (Breast) | 4.807 | nih.gov |

| Pyridopyrazolotriazine (16a) | HepG-2 (Liver) | 6.45 (µg/mL) | nih.gov |

| Pyridopyrazolopyrimidine (11a) | A-549 (Lung) | 9.24 (µg/mL) | nih.gov |

The cyanopyridine framework is also a valuable starting point for the development of novel antimicrobial agents. nih.gov A study on 2-amino-4,6-substituted diphenylpyridine-3-carbonitriles revealed significant activity against both Gram-negative bacteria like E. Coli and Gram-positive bacteria such as S. aureus. mdpi.com The versatility of the pyridine ring allows for the synthesis of compounds with a broad spectrum of antimicrobial properties. nih.gov Research into new cyanopyridine and cyanopyran derivatives has also shown their potential activity against Mycobacterium tuberculosis and other microorganisms. semanticscholar.org

While direct studies on this compound derivatives for analgesic or antihypertensive effects are not extensively detailed, the broader class of cyanopyridine compounds has shown promise in these areas. For instance, certain 4,6-disubstituted-2-amino-3-cyanopyridines have been evaluated for their anti-inflammatory and analgesic properties. nih.gov The electronegativity and position of substituents on the aryl rings were found to influence the level of analgesic activity. nih.gov

In the context of hypertension, various pyridine derivatives have been synthesized and investigated as potential antihypertensive agents. nih.gov Some pyrimidine (B1678525) derivatives, which can be synthesized from pyridine precursors, have also been designed as calcium channel blockers to reduce blood pressure. nih.gov Although these findings are promising, specific research linking this compound as the direct precursor for compounds with these therapeutic applications requires further exploration. No significant research was identified linking this compound derivatives to anticholesterolemic activity.

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery, systematically exploring how modifications to a molecule's structure impact its biological activity. By creating and testing a series of related compounds, researchers can identify the key structural features responsible for potency, selectivity, and safety.

In the context of this compound derivatives, SAR studies have provided valuable insights:

For Anticancer Activity: A preliminary SAR analysis of (+)-nopinone-based 2-amino-3-cyanopyridines suggested that the presence of a bromine or chlorine substituent on the benzene (B151609) ring significantly contributed to their anticancer efficacy. nih.gov In another study comparing cyanopyridinone and 2-chlorocyanopyridine derivatives, the latter generally exhibited higher inhibitory activity against Pim-1 kinase, indicating that the structural change from a pyridone to an aromatic pyridine ring enhances potency. researchgate.netijpca.org

For Antimicrobial Activity: SAR analysis of certain coumarin-based pyrimidine compounds revealed that the presence of a bromo group was critical for their antimicrobial activity against various bacterial and fungal strains.

These studies demonstrate how the this compound scaffold allows for systematic structural modifications, guiding medicinal chemists toward the development of more effective and optimized therapeutic agents.

N-Terminal Cysteine Bioconjugation and Peptide Bond Cleavage

Recent research has highlighted the utility of 2-cyanopyridine (B140075) derivatives in the field of chemical biology, particularly for the selective modification of peptides and proteins. An efficient method has been developed for N-terminal cysteine bioconjugation using these derivatives. rsc.orgresearchgate.net The reaction targets the unique reactivity of the N-terminal cysteine (NCys) residue, which is a cysteine amino acid located at the beginning of a peptide or protein chain.

Systematic studies have shown that 2-cyanopyridines bearing electron-withdrawing groups react efficiently with the cysteine residue under mild, aqueous conditions. rsc.orgresearchgate.net The bromine atom at the 2-position of this compound acts as such an electron-withdrawing group, enhancing the reactivity of the cyano group toward the thiol side chain of cysteine. This reaction allows for the cysteine-selective chemical modification of bioactive peptides. rsc.org

Furthermore, highly reactive 2-cyanopyridine derivatives are capable of inducing the cleavage of the peptide bond adjacent to the cysteine residue. rsc.orgresearchgate.net This specific cleavage is a valuable tool in proteomics for peptide sequencing and analysis. khanacademy.orgyoutube.com The process, known as proteolysis when mediated by enzymes, can be achieved chemically under specific conditions using reagents like 2-cyanopyridine derivatives. youtube.com

Table 1: Research Findings on 2-Cyanopyridine Derivatives in Bioconjugation

| Application | Key Finding | Conditions | Significance |

| N-Terminal Cysteine Bioconjugation | 2-cyanopyridines with electron-withdrawing groups react efficiently with N-terminal cysteine. rsc.orgresearchgate.net | Aqueous and mild conditions. rsc.org | Enables selective chemical modification of bioactive peptides. rsc.org |

| Peptide Bond Cleavage | Highly reactive 2-cyanopyridines can enable the cleavage of the peptide bond of glutathione. rsc.orgresearchgate.net | Mild, aqueous conditions. rsc.org | Provides a chemical method for specific peptide cleavage, useful in proteomics. researchgate.net |

Intermediate in Agrochemical Development

This compound serves as a key intermediate in the synthesis of agrochemicals. chemimpex.com The pyridine ring is a fundamental structural motif found in numerous active ingredients used in agriculture, including pesticides, herbicides, and fungicides. nih.gov The discovery and development of novel pesticides are crucial for modern agriculture to meet changing market needs and combat resistance. nih.govnih.gov

Agrochemical intermediates are essential raw materials used in the manufacturing of these plant protection products. gugupharm.com The quality and purity of these intermediates directly influence the efficacy and safety of the final pesticide products. gugupharm.com this compound's structure is particularly advantageous as the bromo and cyano groups serve as versatile chemical handles. These sites allow for the introduction of other functional groups through various reactions, such as cross-coupling, to build the more complex molecular structures required for biological activity. chemimpex.com While specific commercial products derived directly from this compound are proprietary, its utility lies in its role as a foundational building block in the discovery and synthesis pipeline for new agrochemicals. For instance, other cyanopyridine derivatives are known intermediates in the production of certain pesticides. nbinno.com

Table 2: Role of Pyridine-Based Intermediates in Agrochemicals

| Agrochemical Class | Role of Pyridine Intermediate | Example of Pyridine-Based Agrochemical |

| Herbicides | Provides the core scaffold for building the active molecule. nih.gov | Flazasulfuron semanticscholar.org |

| Insecticides/Acaricides | Serves as a key building block in the synthesis pathway. nih.gov | Flonicamid semanticscholar.org |

| Fungicides | Acts as a precursor for creating complex fungicidal compounds. nih.gov | Boscalid |

Ligands in Coordination Chemistry for Catalysis

In the realm of coordination chemistry, cyanopyridines are recognized as versatile ligands for forming coordination compounds and polymers with various transition metals. researchgate.netrsc.orgresearchgate.net A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. Cyanopyridines possess two different nitrogen donor atoms—the pyridine ring nitrogen and the cyano group nitrogen—which allows for diverse coordination modes. researchgate.net They can act as a monodentate ligand, coordinating through only the pyridine nitrogen, or as a bidentate, bridging ligand, coordinating through both nitrogen atoms to link two metal centers. researchgate.netrsc.org